molecular formula C15H19NO4 B1404312 n-[4-(Cyclopentylmethoxy)benzoyl]glycine CAS No. 921623-02-1

n-[4-(Cyclopentylmethoxy)benzoyl]glycine

Cat. No.: B1404312
CAS No.: 921623-02-1
M. Wt: 277.31 g/mol
InChI Key: VYZHUADAMWIOOD-UHFFFAOYSA-N
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Description

N-[4-(Cyclopentylmethoxy)benzoyl]glycine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a cyclopentylmethoxy group attached to a benzoyl group, further linked to a glycine moiety.

Scientific Research Applications

N-[4-(Cyclopentylmethoxy)benzoyl]glycine is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Drug Development: The compound is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.

Preparation Methods

The synthesis of N-[4-(Cyclopentylmethoxy)benzoyl]glycine typically involves a multi-step process. The initial step often includes the preparation of the intermediate 4-(Cyclopentylmethoxy)benzoic acid. This intermediate is then reacted with glycine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-[4-(Cyclopentylmethoxy)benzoyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-[4-(Cyclopentylmethoxy)benzoyl]glycine exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[4-(Cyclopentylmethoxy)benzoyl]glycine can be compared with other similar compounds, such as:

  • N-[4-(Cyclohexylmethoxy)benzoyl]glycine
  • N-[4-(Cyclopropylmethoxy)benzoyl]glycine

These compounds share structural similarities but differ in the nature of the cycloalkyl group attached to the benzoyl moiety. The unique cyclopentylmethoxy group in this compound imparts distinct properties, making it suitable for specific applications.

Properties

IUPAC Name

2-[[4-(cyclopentylmethoxy)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)9-16-15(19)12-5-7-13(8-6-12)20-10-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHUADAMWIOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739529
Record name N-[4-(Cyclopentylmethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921623-02-1
Record name N-[4-(Cyclopentylmethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reactions similar to those described in Example 1 (1a) and (1b) were conducted using methyl 4-hydroxybenzoate (22.8 g, 150 mmol) and cyclopentylmethanol (10.0 g, 100 mmol) to give 9.3 g of the title compound (colorless crystal, yield: 35%).
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
22.8 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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